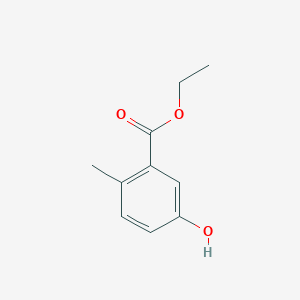

Ethyl 5-hydroxy-2-methylbenzoate

Cat. No. B3261333

Key on ui cas rn:

34265-55-9

M. Wt: 180.2 g/mol

InChI Key: PLMYBSGFZNTXAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08314147B2

Procedure details

Aluminium chloride (97 g, 731 mmol) was added over 30 seconds to stirred DCM (3 L) under argon at 16° C. resulting in a temp rise to 20° C. When this had dissolved (approx 5 mins) and the temp had cooled to 18° C., ethyl-2-propynate (71.7 g, 731 mmol) was added. A solution of 2-methylfuran (60 g, 731 mmol) in DCM (600 ml) was added to the stirred solution over 35 minutes resulting in a measured exotherm 20.5° C. The exotherm was controlled by a Huber cooling unit and the observed temp range during the addition was 18° C.-20.5° C. After the addition was complete the brown reaction mixture was stirred at 20° C. After a total of 50 mins at 20° C., the reaction mixture was poured into water (3 L) and ice (1 Kg) with stirring to give a yellow mixture. This was transferred to a separating funnel and shaken vigorously. The layers were separated and the aqueous phase further extracted with DCM (1 L). The combined organic extracts were re-washed with water (1.5 L), dried (Na2SO4) and filtered through Kieselguhr. The filtrate was concentrated in vacuo to a brown/green oil. This was purified by silica gel flash chromatography on 2 Biotage 75 L columns in toluene (700 ml) and the solution split into 2 equal portions and each passed through a 75 L column, collecting 400 ml fractions and eluting with the following solvent eluant systems:

[Compound]

Name

ice

Quantity

1 kg

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([O:7][C:8](=[O:11])[C:9]#[CH:10])[CH3:6].[CH3:12][C:13]1[O:14]C=[CH:16][CH:17]=1.O.[CH2:19](Cl)Cl>>[OH:14][C:13]1[CH:17]=[CH:16][C:10]([CH3:19])=[C:9]([CH:12]=1)[C:8]([O:7][CH2:5][CH3:6])=[O:11] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

97 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

71.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C#C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1OC=CC1

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

ice

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

18 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 20° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a temp rise to 20° C

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

When this had dissolved (approx 5 mins)

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a measured exotherm 20.5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling unit

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the observed temp range during the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 18° C.-20.5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was transferred to a separating funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken vigorously

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase further extracted with DCM (1 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were re-washed with water (1.5 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Kieselguhr

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated in vacuo to a brown/green oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was purified by silica gel flash chromatography on 2 Biotage 75 L columns in toluene (700 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution split into 2 equal portions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting 400 ml fractions

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with the following solvent eluant systems

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC=1C=CC(=C(C(=O)OCC)C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |